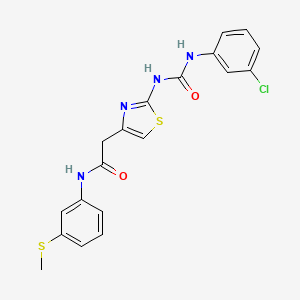![molecular formula C13H20N2O4 B2498900 Acide 5-({[(tert-butoxy)carbonyl]amino}méthyl)-1,2-diméthyl-1H-pyrrole-3-carboxylique CAS No. 2090733-23-4](/img/structure/B2498900.png)
Acide 5-({[(tert-butoxy)carbonyl]amino}méthyl)-1,2-diméthyl-1H-pyrrole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: Pyrrole derivative, Boc anhydride.
Conditions: Mild basic conditions, typically using a base like triethylamine.
Final Functionalization:
Reactants: Intermediate pyrrole derivative, various reagents to introduce the carboxylic acid group.
Conditions: Often involves multiple purification steps, like column chromatography.
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using optimized conditions to ensure high yield and purity. Flow chemistry and automated synthesis can be employed to streamline the process.
Applications De Recherche Scientifique
Used as a building block in organic synthesis to create more complex molecules.
Studied for its potential interactions with biological macromolecules, like proteins and nucleic acids.
Explored for its potential as a drug precursor or active pharmaceutical ingredient due to its unique chemical properties.
Utilized in the development of novel materials, including polymers and nanostructures, owing to its stable yet versatile chemical framework.
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical reactions, particularly those involving amines .
Result of Action
The use of similar compounds in the preparation of indole derivatives as efflux pump inhibitors suggests that it may have antibacterial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid often involves multiple steps. A typical synthetic route might begin with the formation of the pyrrole ring, followed by functionalization to introduce the tert-butoxycarbonyl (Boc) protecting group and other substituents.
Formation of Pyrrole Ring:
Reactants: Pyrrole, formaldehyde, and methylamine.
Conditions: The reaction typically takes place under acidic conditions, at elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methyl groups, forming corresponding ketones or aldehydes.
Reduction: Reducing agents can convert the carboxylic acid group into an alcohol.
Substitution: Various nucleophiles can substitute at the methyl or amino groups, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Varied derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the Boc-amino group, showing different reactivity and applications.
tert-Butyl 1H-pyrrole-3-carboxylate: An ester derivative, differing in its functional group composition.
N-Boc-pyrrole: Similar in having a Boc group but varies in its overall molecular structure.
Highlighting Uniqueness:
Unlike its counterparts, 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid boasts a combination of functionalities that confer its stability and reactivity, making it particularly useful in synthetic and medicinal chemistry.
This detailed analysis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid captures the essence of its chemistry and applications. Let me know if there is any additional information you need.
Propriétés
IUPAC Name |
1,2-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-8-10(11(16)17)6-9(15(8)5)7-14-12(18)19-13(2,3)4/h6H,7H2,1-5H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKWBSZNHRIVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
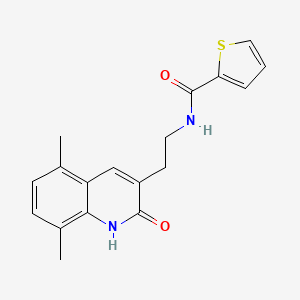
![n-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide](/img/structure/B2498820.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)
![2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2498829.png)
![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)

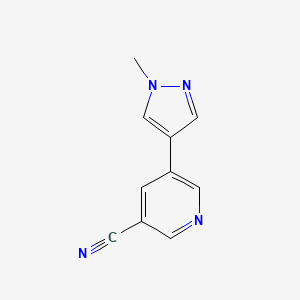
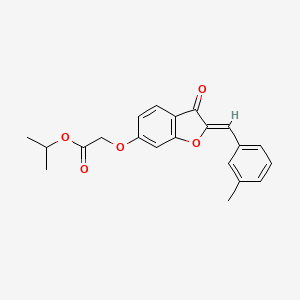
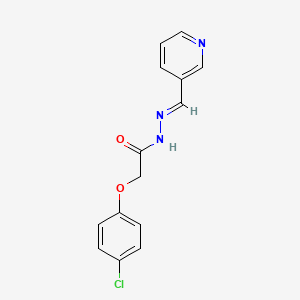
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)
